molecular formula C19H26N2O4S B2964292 N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide CAS No. 953920-86-0

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2964292
CAS No.: 953920-86-0
M. Wt: 378.49
InChI Key: RRMKWQRJYBUEMO-UHFFFAOYSA-N
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a functional group commonly found in various pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-21(2)16-9-7-15(8-10-16)6-5-13-20-26(22,23)19-14-17(24-3)11-12-18(19)25-4/h7-12,14,20H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMKWQRJYBUEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-(dimethylamino)propylamine to form an intermediate Schiff base. This intermediate is then subjected to a sulfonation reaction using 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Lead acetate has been identified as an effective catalyst for the amidation reaction, significantly increasing the reaction rate even for sterically hindered esters .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the dimethylamino group can interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar biological activities.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, have similar structural features and biological activities.

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₂O₄S
  • Molecular Weight : 365.45 g/mol

The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a sulfonamide moiety. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates binding through hydrogen bonding and electrostatic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It has been observed to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity.
  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Pendergrass et al. (2024) Anticancer ActivityDemonstrated significant inhibition of MCF-7 cell proliferation with an IC50 of 25 µM.
Zhang et al. (2023) Anti-inflammatory EffectsReduced TNF-alpha levels by 40% in LPS-stimulated macrophages at 10 µM concentration.
Lee et al. (2022) NeuroprotectionShowed a 30% reduction in oxidative stress markers in neuronal cultures treated with 50 µM of the compound.

In Vitro and In Vivo Studies

In vitro assays have been instrumental in understanding the biological activity of this compound. For example:

  • Cell Viability Assays : MTT assays revealed that the compound significantly decreases cell viability in various cancer cell lines.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups.

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